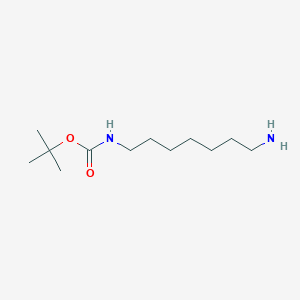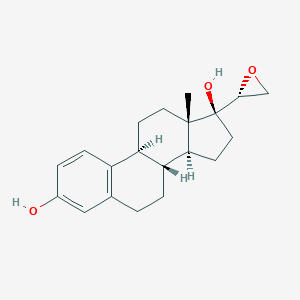
Denpt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Denpt, also known as 2-(2,3-dihydro-1H-perimidin-1-yl)ethan-1-ol, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Denpt has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, denpt has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, denpt has been studied for its potential as a pesticide, while in materials science, denpt has been studied for its potential as a polymer stabilizer.
Mecanismo De Acción
The mechanism of action of denpt is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, denpt has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Denpt has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
Denpt has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Denpt has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using denpt in lab experiments is that it is relatively easy to synthesize and purify. Additionally, denpt has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using denpt in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on denpt, including further studies on its mechanism of action, as well as its potential applications in medicine, agriculture, and materials science. Additionally, future studies could explore the potential of denpt as a drug delivery agent, as well as its potential as a diagnostic tool for certain diseases. Overall, denpt shows great promise as a versatile and potentially valuable compound for scientific research.
Métodos De Síntesis
Denpt can be synthesized using a variety of methods, including the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene oxide in the presence of a base, such as potassium carbonate. Other methods include the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene glycol or the reaction of Denptchloro-3-methyl-1H-perimidin-1-one with ethylene oxide.
Propiedades
Número CAS |
102651-47-8 |
|---|---|
Nombre del producto |
Denpt |
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-17-[(2R)-oxiran-2-yl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)7-9-20(19,22)18-11-23-18/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-/m1/s1 |
Clave InChI |
DVZRZZJKBCUJGQ-BOQPXBONSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([C@H]4CO4)O)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O |
Sinónimos |
20,21-epoxy-19-norpregna-1,3,5(10)-triene-3,17-diol 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene, (20S)-isomer DENPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



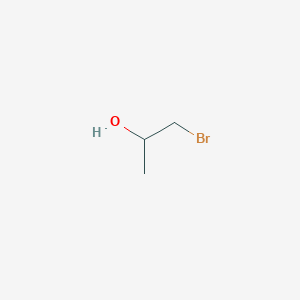
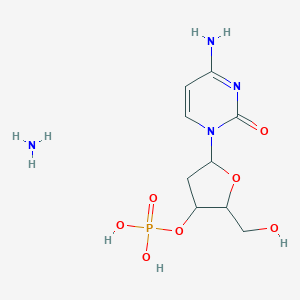
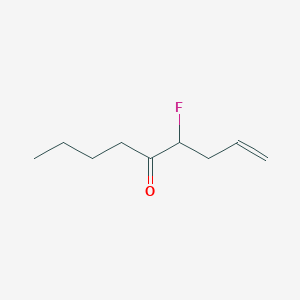
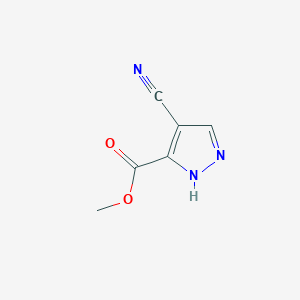
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
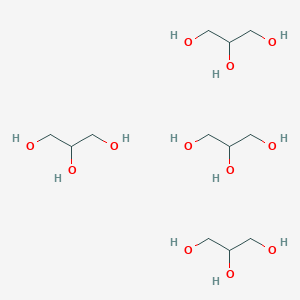
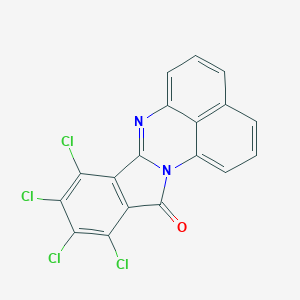
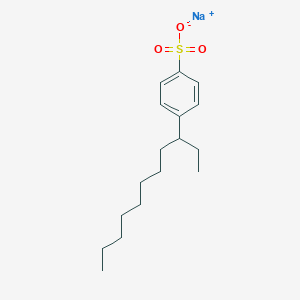

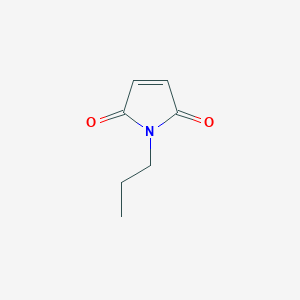

![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)

